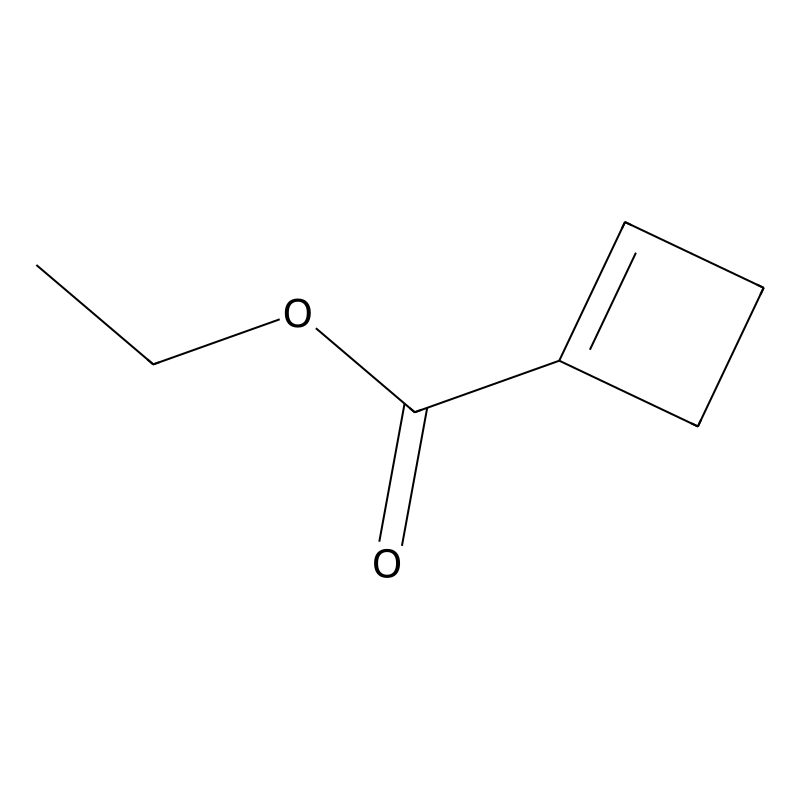Ethyl cyclobut-1-ene-1-carboxylate
Catalog No.
S3707975
CAS No.
181941-46-8
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
181941-46-8
Product Name
Ethyl cyclobut-1-ene-1-carboxylate
IUPAC Name
ethyl cyclobutene-1-carboxylate
Molecular Formula
C7H10O2
Molecular Weight
126.15 g/mol
InChI
InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3
InChI Key
DKKIUDLHMPRWBE-UHFFFAOYSA-N
SMILES
CCOC(=O)C1=CCC1
Canonical SMILES
CCOC(=O)C1=CCC1
Ethyl cyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C₇H₁₀O₂. It features a cyclobutene ring, which is a four-membered cyclic structure containing a double bond, and a carboxylate functional group. This compound is notable for its unique structural properties, which allow it to participate in various
: One common method involves the photochemical [2 + 2] cycloaddition of ethyl propiolate and other suitable precursors.Wittig Reaction: The intramolecular Wittig reaction can also be employed to create cyclobutene derivatives, including ethyl cyclobut-1-ene-1-carboxylate . Direct Carboxylation: Another approach involves the direct carboxylation of cyclobutene derivatives using carbon dioxide under specific conditions.
Ethyl cyclobut-1-ene-1-carboxylate has several applications:
- Polymer Chemistry: It serves as a monomer for producing advanced polymers with unique properties.
- Synthetic Intermediates: This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its ability to undergo mechanical activation makes it useful in developing materials that respond to external stimuli .
Several compounds share structural similarities with ethyl cyclobut-1-ene-1-carboxylate:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl cyclobut-1-ene-1-carboxylate | C₇H₁₀O₂ | Methyl group instead of ethyl; similar reactivity |
| Ethyl bicyclo[1.1.0]butane-1-carboxylate | C₇H₈O₂ | Contains a bicyclic structure; potential for different reactivity |
| Cyclopentene carboxylic acid | C₅H₈O₂ | Five-membered ring; different ring strain and reactivity |
Ethyl cyclobut-1-ene-1-carboxylate stands out due to its unique four-membered ring structure combined with a carboxylic acid functionality, allowing for distinct chemical reactivity compared to these similar compounds.
XLogP3
1.3
Hydrogen Bond Acceptor Count
2
Exact Mass
126.068079557 g/mol
Monoisotopic Mass
126.068079557 g/mol
Heavy Atom Count
9
Dates
Last modified: 08-20-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








